molecular formula C12H22O11 B589896 (4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol CAS No. 50692-75-6

(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Cat. No. B589896
CAS RN: 50692-75-6
M. Wt: 342.297
InChI Key: QIGJYVCQYDKYDW-PKGNJHJLSA-N
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Description

(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol, also known as (4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol, is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 342.297. The purity is usually 95%.
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Scientific Research Applications

Solubility and Physical Properties

One study focused on the solubility of various saccharides, including molecules structurally similar to the compound , in ethanol–water solutions. It was found that the solubilities of these compounds in ethanol–water mixtures increased with equilibrium temperature. Such data is crucial for understanding and optimizing the extraction and purification processes in pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).

Role in Blood Glucose Regulation

Another study isolated a compound from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, which showed potential in diabetes management. Computational analyses identified key enzymes in diabetes regulation as potential targets of the compound, suggesting its role in blood glucose level regulation (Muthusamy & Krishnasamy, 2016).

Densities and Viscosities

Research into the densities and viscosities of sugar alcohol aqueous solutions, including molecules similar to the one , aids in understanding their behavior in solutions, which is vital for formulating various pharmaceutical and food products (Zhu, Ma, & Zhou, 2010).

Vibrational Spectroscopy Study

A detailed vibrational spectroscopy study of a phenolic component of walnut leaves, structurally similar to the compound, provided insights into its conformational and electronic properties. This research could help in the development of new antioxidant compounds (Aydın & Özpozan, 2020).

Convenient Synthesis Methods

The synthesis of related compounds has been explored to develop efficient methods for creating molecules with potential medicinal properties. For example, one study developed a convenient approach for synthesizing a compound with anti-diabetic potential, highlighting the importance of synthetic chemistry in drug discovery (Liu, Li, Lu, & Miao, 2008).

properties

IUPAC Name

(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-PKGNJHJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@@H](C(OC(C2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744037
Record name 3-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

CAS RN

50692-75-6
Record name 3-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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